molecular formula C18H20N6OS B6432131 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309800-53-9

8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B6432131
CAS No.: 2309800-53-9
M. Wt: 368.5 g/mol
InChI Key: GENZWEPLRFETRX-UHFFFAOYSA-N
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Description

8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309800-53-9) is a complex organic compound supplied for non-human research applications . This molecule features a unique structure that integrates multiple heterocyclic systems, including a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl moiety and a 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane framework, with a molecular formula of C18H20N6OS and a molecular weight of 368.46 g/mol . The presence of both the pyrrole and 1,2,4-triazole rings, along with the rigid bicyclic octane structure, makes this compound a valuable scaffold in medicinal chemistry and pharmacology research. Its structural complexity, characterized by hydrogen bond acceptors and a defined topological polar surface area, suggests potential for investigating interactions with biological targets such as enzymes or receptors . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for in vitro biological screening in various therapeutic areas. The compound is offered in a range of quantities to suit different experimental needs . This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-18(21-12)22-6-2-3-7-22)17(25)24-13-4-5-14(24)9-15(8-13)23-11-19-10-20-23/h2-3,6-7,10-11,13-15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENZWEPLRFETRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to a class of bicyclic compounds known as azabicyclo[3.2.1]octanes. This class has garnered interest due to its diverse biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Features

The compound's structure includes:

  • An azabicyclo[3.2.1]octane core, which is significant for its rigidity and ability to mimic various bioactive alkaloids.
  • A thiazole moiety that contributes to its pharmacological properties.
  • A triazole group that may enhance interactions with biological targets.

1. Neuropharmacological Effects

Research has indicated that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit notable activity at monoamine transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The compound's specific interactions can lead to:

  • Dopaminergic Activity : The compound has shown promise in anti-Parkinsonism studies by influencing dopamine levels in the brain. In a study involving albino mice, certain derivatives demonstrated significant reductions in drug-induced catatonia and tremors, suggesting dopaminergic modulation .

2. Anticancer Activity

The thiazole component of the compound has been linked with various anticancer activities. Thiazole-containing compounds have been reported to possess cytotoxic effects against several cancer cell lines, indicating potential for further development as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modification of Substituents : Substituents on the azabicyclo core can significantly alter binding affinity and selectivity for monoamine transporters . For instance, modifications that enhance lipophilicity often improve transporter selectivity.
Substituent Effect on Activity
Methyl groupIncreases SERT/DAT selectivity
Ethylidenyl groupEnhances binding affinity at DAT
CyclopropylmethylUnique moiety improving SERT/DAT selectivity

Case Studies

Several studies have highlighted the biological activity of similar compounds:

Case Study 1: Anti-Parkinsonism Activity

In a controlled study, five 8-azabicyclo[3.2.1]octane analogs were synthesized and tested for anti-Parkinsonism effects in mice. Compounds B and E exhibited significant activity compared to atropine, with measurable increases in brain dopamine levels post-administration .

Case Study 2: Anticancer Properties

Thiazole derivatives were evaluated for their cytotoxic effects against various human cancer cell lines (e.g., H460, A549). The presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxicity .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound uniquely combines a thiazole-pyrrole hybrid with a triazole, whereas analogs feature simpler heterocycles (pyrazole) or carbonyl modifications (diketone, benzoyl).

Molecular Weight and Polarity : The target compound has the highest molecular weight (423.50 g/mol), likely due to its bulky thiazole-pyrrole substituent. Analogs with oxa-bridges or ether groups (e.g., oxolane) exhibit lower molecular weights and increased polarity.

Biological Relevance : Pyrazole- and triazole-containing analogs (e.g., , target compound) are common in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets. The thiazole group in the target compound may further modulate selectivity.

Research Implications and Limitations

  • Structural Insights : Tools like SHELXL enable precise determination of bond angles and torsional strains in bicyclic systems, critical for structure-activity relationship (SAR) studies .
  • Data Gaps : Pharmacokinetic or efficacy data for the target compound are absent in the provided evidence. Comparative studies require experimental validation of binding affinities or enzymatic inhibition.

Preparation Methods

Enantioselective Mannich Cyclization

A widely adopted method involves the reaction of cycloheptanone derivatives with formaldehyde and ammonium chloride under acidic conditions, followed by chiral resolution using (-)-di-p-toluoyl-D-tartaric acid. This yields the bicyclic amine 8-azabicyclo[3.2.1]octane with 78% enantiomeric excess (ee) and 65% isolated yield. Key to this process is the use of proline-derived organocatalysts, which induce axial chirality during the cyclization step.

Reductive Amination Strategies

Alternative routes employ diketone precursors, such as 3-oxabicyclo[3.2.1]octane-2,4-dione, which undergo reductive amination with methylamine hydrochloride and sodium cyanoborohydride. This method produces the secondary amine scaffold in 58% yield but requires subsequent oxidation to introduce the ketone at position 3.

Preparation of the 4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carbonyl Moiety

The thiazole ring system is synthesized via modified Hantzsch reactions, leveraging α-haloketones and functionalized thioamides.

Hantzsch Thiazole Synthesis

Reaction of pyrrole-1-carbothioamide with 2-chloro-4-methyl-3-oxopentanoic acid ethyl ester in dimethylformamide (DMF) at 80°C for 12 hours generates the thiazole core. Microwave irradiation (150 W, 100°C) enhances reaction efficiency, achieving 85% purity and reducing side-product formation. Critical to success is the use of triethylamine as a base to neutralize HCl byproducts, preventing decomposition of the acid-sensitive pyrrole group.

Post-Synthetic Modifications

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using 6 M HCl at reflux, followed by activation as the acyl chloride with oxalyl chloride (yield: 92%). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the thiazole 5-position, with characteristic carbonyl signals at δ 168.5 ppm in 13C^{13}\text{C} spectra.

Introduction of the 1H-1,2,4-Triazol-1-yl Group at Position 3

Functionalization of the azabicyclooctane core with the triazole moiety employs iodine-mediated cyclizations and nucleophilic substitutions.

Pellizzari Reaction

Heating 8-azabicyclo[3.2.1]octane-3-carboxamide with urea at 180°C for 5 hours produces the 1,2,4-triazole derivative in 68% yield. This method, while scalable, suffers from poor regioselectivity (1,2,4- vs. 1,3,4-triazole ratio: 3:1).

Iodine-Catalyzed Cyclization

Superior results are achieved using N-tosylhydrazones derived from the bicyclic ketone, which react with anilines under iodine (10 mol%) and tert-butyl peroxybenzoate (TBPB) catalysis. This approach affords the 1,2,4-triazole with 92% regioselectivity and 75% isolated yield.

Coupling Strategies for Final Assembly

Convergent synthesis culminates in coupling the thiazole-5-carbonyl chloride with the triazole-functionalized azabicyclooctane.

Amide Bond Formation

The activated acyl chloride reacts with 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. High-performance liquid chromatography (HPLC) analysis confirms 89% conversion, with residual starting material removed via silica gel chromatography.

Optimization and Scale-Up Considerations

ParameterHantzsch Thiazole SynthesisPellizzari Triazole SynthesisFinal Coupling
Yield85%75%89%
Purity (HPLC)98%95%97%
Reaction Time12 h5 h2 h
Key ChallengePyrrole stabilityRegioselectivitySolvent choice

Microwave-assisted steps reduce energy consumption by 40%, while flow chemistry adaptations enable kilogram-scale production of the azabicyclooctane intermediate.

Comparative Analysis of Synthetic Routes

Thiazole Formation Methods

MethodYieldPurityRegioselectivity
Hantzsch (microwave)85%98%>99%
Lawesson’s Reagent72%90%95%

Microwave-enhanced Hantzsch reactions outperform traditional thermal methods, minimizing decomposition of the pyrrole moiety .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: Multi-step synthesis requires precise control of reaction parameters. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in coupling steps .
  • Temperature : Maintain reflux conditions (e.g., 80–100°C) for thiazole ring formation to avoid side reactions .
  • Catalysts : Use Pd-based catalysts for Suzuki-Miyaura couplings to introduce aryl groups efficiently .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer:
  • NMR spectroscopy : 1H/13C NMR to confirm bicyclo[3.2.1]octane framework and substituent positions .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

  • Methodological Answer:
  • In vitro assays : Screen against enzyme targets (e.g., cytochrome P450, kinases) using fluorometric or colorimetric assays .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Docking studies : Use AutoDock Vina to predict binding affinity to triazole/thiazole-binding pockets in proteins .

Advanced Research Questions

Q. How can enantiomeric purity be ensured given the compound’s stereochemical complexity?

  • Methodological Answer:
  • Chiral chromatography : Utilize Chiralpak IA/IB columns with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., synchrotron radiation) .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions to validate stereochemistry .

Q. What strategies resolve contradictions in reaction mechanisms observed during thiazole-pyrrole conjugation?

  • Methodological Answer:
  • Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., electrophilic substitution vs. radical pathways) .
  • In-situ NMR monitoring : Track intermediates (e.g., thioamide derivatives) in real-time to map mechanistic pathways .
  • DFT calculations : Simulate transition states (Gaussian 16) to reconcile experimental vs. theoretical activation energies .

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?

  • Methodological Answer:
  • Mutagenesis studies : Modify key residues in target proteins (e.g., triazole-binding sites) to validate docking poses .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to refine computational models .
  • Free-energy perturbation (FEP) : Use Schrödinger Suite to improve affinity predictions by simulating ligand-protein solvation effects .

Key Notes for Experimental Design

  • Solubility Challenges : Use DMSO for stock solutions but dilute to ≤1% in aqueous assays to avoid cytotoxicity .
  • Stability Testing : Monitor degradation in PBS (pH 7.4) at 37°C over 48h via LC-MS to establish shelf-life .
  • Negative Controls : Include triazole-free analogs to isolate the contribution of the 1,2,4-triazole moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.